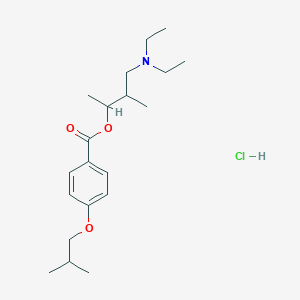

N-(3-methoxypropyl)urea

Übersicht

Beschreibung

Synthesis Analysis The synthesis of urea derivatives, including N-(3-methoxypropyl)urea, typically involves reactions of primary amines with isocyanates or carbonylation reactions. For example, urea derivatives have been synthesized using potassium cyanate and primary amines under acidic conditions, demonstrating a versatile approach for urea synthesis that may be applicable to N-(3-methoxypropyl)urea (Tan, Chang, & Liew, 2023). Furthermore, the synthesis of N,N-diethylaminopropylurea as a novel urea derivative highlights the methodological diversity in urea synthesis, potentially relevant for creating specific compounds like N-(3-methoxypropyl)urea.

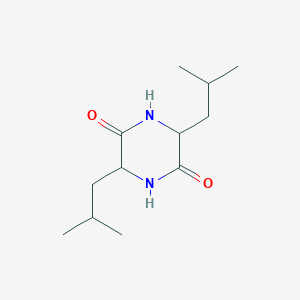

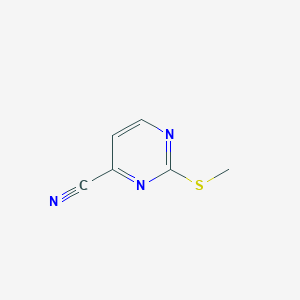

Molecular Structure Analysis The molecular structure of urea derivatives plays a crucial role in their biological and chemical properties. For instance, N,N′-di(methoxycarbonylsulfenyl)urea exhibits a quantitatively prepared structure characterized by X-ray diffraction, showcasing the importance of understanding the structural aspects of such compounds (Vallejos et al., 2009). The crystal structure details provide insight into the interactions and conformations that could be expected in similar urea derivatives.

Chemical Reactions and Properties Urea derivatives participate in various chemical reactions, reflecting their chemical properties. The synthesis and reactivity of N,N-diethylaminopropylurea, for example, show the potential for such compounds to undergo further chemical transformations (Tan, Chang, & Liew, 2023). This versatility is crucial for applications in material science, pharmaceuticals, and chemical synthesis.

Physical Properties Analysis The physical properties of urea derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed study of N,N′-di(methoxycarbonylsulfenyl)urea provides valuable data on these aspects, which are essential for handling, storage, and application in various fields (Vallejos et al., 2009).

Chemical Properties Analysis The chemical properties of urea derivatives, such as reactivity, stability, and interaction with other chemicals, are critical for their practical applications. The synthesis routes and characterizations of compounds like N,N-diethylaminopropylurea shed light on these properties, indicating how modifications in the urea structure can affect overall chemical behavior (Tan, Chang, & Liew, 2023).

Wissenschaftliche Forschungsanwendungen

Stability and Decomposition

N-(3-methoxypropyl)urea and its analogs have been studied for their stability and decomposition properties. For instance, chlormerodrin, a compound closely related to N-(3-methoxypropyl)urea, was examined for its decomposition in aqueous solutions. Factors affecting its stability and the nature of its decomposition products were analyzed using spectroscopy techniques, highlighting the compound's potential for detailed chemical stability studies G. M. Cree, Journal of Organometallic Chemistry, 1971.

Agricultural Applications

In the agricultural sector, the application of urea-based fertilizers and their impact on the soil microbial community and nitrogen efficiency has been a topic of research. Studies have explored how urease and nitrification inhibitors, often part of the urea fertilizer formulations, influence soil chemistry, microbial communities, and the efficiency of nitrogen use in crops. This research is crucial for improving agricultural practices and reducing environmental impacts associated with nitrogen fertilizers Ruibo Sun et al., FEMS Microbiology Ecology, 2019.

Environmental Impact and Mitigation

Research has also focused on the environmental impact of urea usage, particularly concerning ammonia, nitrous oxide, and nitric oxide emissions. The effectiveness of urease inhibitors in reducing these emissions has been investigated, providing insights into potential strategies for mitigating the environmental impact of urea fertilizers. This line of inquiry is vital for developing sustainable agricultural practices and reducing the contribution of agriculture to atmospheric pollution D. Abalos et al., Chemosphere, 2012.

Soil Chemistry and Microbial Activity

The impact of urea and its derivatives on soil chemistry and microbial activity is another area of scientific inquiry. Studies have examined how urea application affects soil urease activity, the abundance of ureolytic bacterial communities, and the overall soil chemical environment. This research contributes to our understanding of the soil biochemical cycles and the role of urea in influencing soil health and productivity K. Fisher et al., Geoderma, 2017.

Innovative Applications in Biosensors

N-(3-methoxypropyl)urea derivatives have been explored for their potential in biosensor technologies. For example, enzyme-functionalized biosensors based on urea derivatives have been developed for the quantitative determination of urea in solutions, demonstrating the compound's utility in bioanalytical applications and industrial process monitoring J. Shalini et al., Biosensors & Bioelectronics, 2014.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methoxypropylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-9-4-2-3-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBTGYXKOFNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366405 | |

| Record name | N-(3-methoxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxypropyl)urea | |

CAS RN |

1119-61-5 | |

| Record name | N-(3-methoxypropyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)